molecular formula C16H16N2O B1274067 (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 137975-18-9

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B1274067
CAS RN: 137975-18-9
M. Wt: 252.31 g/mol
InChI Key: KZYCNMIZJOEZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C16H16N2O . For a detailed molecular structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

This compound has the CAS number 137975-18-9. For more detailed physical and chemical properties, you may refer to resources like PubChem .

Scientific Research Applications

Sigma-1 Receptor Antagonist Activity

This compound has been utilized in the synthesis of derivatives that exhibit sigma-1 receptor (σ1R) antagonist activity . These receptors are involved in the regulation of neurotransmitter systems and have implications in the treatment of diseases such as Alzheimer’s, depression, and schizophrenia.

Synthesis of Heterocyclic Compounds

The 3,4-dihydroquinolin-1(2H)-yl moiety serves as a building block for the synthesis of various heterocyclic compounds . These compounds are crucial in medicinal chemistry for creating drugs with potential therapeutic effects.

Medium Supplement in Microbial Culture

In microbiological research, particularly in the culture of Pseudomonas ayucida , this compound may be employed as a medium supplement during enrichment culture experiments . It can influence the growth and metabolic pathways of microorganisms.

Solid-Phase Synthesis

A library of 3,4-dihydro-2(1H)-quinolinones has been synthesized through the rearrangement of β-lactam intermediates on the solid-phase . This method is significant in combinatorial chemistry for the rapid synthesis of diverse compounds.

Cyclopropane Ring Expansion

The compound is used as a starting reagent in the synthesis of 3,4-dihydro-2(1H)-quinolinones using N-(1′-alkoxy)cyclopropyl-2-haloanilines . The key step involves cyclopropane ring expansion in the presence of a palladium catalyst, which is a valuable reaction in organic synthesis.

properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCNMIZJOEZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388086
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

CAS RN

137975-18-9
Record name (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd-C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd-C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10% Pd--C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd--C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
[Compound]
Name
Pd--C
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.